n1-Cyclobutyl-4-methylbenzene-1,2-diamine
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Overview
Description
n1-Cyclobutyl-4-methylbenzene-1,2-diamine: is an organic compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This compound is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n1-Cyclobutyl-4-methylbenzene-1,2-diamine typically involves the reaction of 4-methylbenzene-1,2-diamine with cyclobutyl halides under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like chloroform .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: n1-Cyclobutyl-4-methylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce various amines .
Scientific Research Applications
n1-Cyclobutyl-4-methylbenzene-1,2-diamine is utilized in several scientific research fields, including:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which n1-Cyclobutyl-4-methylbenzene-1,2-diamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- N-Methyl-1,2-benzenediamine
- 4-Methyl-1,2-benzenediamine
- N-Methyl-1,2-benzenediamine dihydrochloride
Uniqueness: n1-Cyclobutyl-4-methylbenzene-1,2-diamine is unique due to the presence of the cyclobutyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H16N2 |
---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
1-N-cyclobutyl-4-methylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H16N2/c1-8-5-6-11(10(12)7-8)13-9-3-2-4-9/h5-7,9,13H,2-4,12H2,1H3 |
InChI Key |
LXILRWDRBCBAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCC2)N |
Origin of Product |
United States |
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